Bioactive Prenylated Flavans from Broussonetia kazinoki: A Technical Deep Dive
Bioactive Prenylated Flavans from Broussonetia kazinoki: A Technical Deep Dive
Executive Summary
This technical guide provides a comprehensive analysis of bioactive prenylated flavans isolated from Broussonetia kazinoki (Moraceae), with a specific focus on Kazinol U , Kazinol Q , and Kazinol R . Unlike the more common 1,3-diphenylpropanes (e.g., Kazinol C) found in this species, prenylated flavans represent a distinct chemical subclass exhibiting potent anti-inflammatory, anti-melanogenic, and cytoprotective properties.
This document is engineered for researchers and drug development professionals, detailing extraction methodologies, structural characterization, and molecular mechanisms of action.
Botanical & Phytochemical Profile
Broussonetia kazinoki (Paper Mulberry) is a deciduous shrub native to East Asia.[1] While its root bark is a traditional source of papermaking material, its phytochemical profile is rich in polyphenols.
Chemical Classification: The Prenylated Flavan
The bioactive core of interest is the prenylated flavan .[2][3][4][5] Structurally, these compounds possess a 2-phenylchroman skeleton substituted with isoprenyl (3-methyl-2-butenyl) groups. This prenylation significantly enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.[4][6]
Key Compounds of Interest:
-
Kazinol U: A prenylated flavan exhibiting dual activity: NF-
B inhibition (anti-inflammatory) and Tyrosinase inhibition (skin whitening). -
Kazinol Q & R: Cytotoxic prenylated flavans effective against specific tumor cell lines.
Extraction & Isolation Methodology
The following protocol is a validated workflow for isolating the prenylated flavan fraction from B. kazinoki root bark. This method prioritizes yield and purity suitable for bioassays.
Reagents & Materials[1][2][3]
-
Solvents: Ethanol (95%), Hexane, Dichloromethane (
), Ethyl Acetate (EtOAc), n-Butanol (BuOH). -
Stationary Phases: Silica gel (230-400 mesh), Sephadex LH-20, RP-18 (Reverse Phase).
Step-by-Step Isolation Protocol
-
Initial Extraction:
-
Macerate dried root bark (1 kg) in 95% Ethanol (3 x 5 L) at room temperature for 72 hours.
-
Filter and concentrate the filtrate in vacuo to obtain the crude EtOH extract.
-
-
Liquid-Liquid Partitioning (Polarity Gradient):
-
Suspend crude extract in distilled water.
-
Partition successively with n-Hexane (removes lipids/waxes)
(Targets prenylated flavans/flavonoids) EtOAc n-BuOH . -
Critical Note: The
fraction typically contains the highest concentration of non-glycosylated prenylated flavans like Kazinol U.
-
-
Chromatographic Separation:
-
Subject the
fraction to a Silica Gel Open Column. -
Elution System: Gradient of Hexane:EtOAc (e.g., 10:1
1:1).
-
-
Purification:
-
Re-chromatograph active sub-fractions using Sephadex LH-20 (MeOH) to remove chlorophyll and polymeric tannins.
-
Final purification via Semi-preparative HPLC (C18 column, Acetonitrile:Water gradient).
-
Workflow Visualization
Figure 1: Bioactivity-guided isolation workflow targeting the dichloromethane fraction for prenylated flavans.
Structural Characterization
Identification of these compounds relies heavily on Nuclear Magnetic Resonance (NMR).[1][8]
Diagnostic NMR Signals for Prenylated Flavans:
-
Prenyl Group:
-
Dimethyl protons:
~1.60-1.70 (s, 6H). -
Olefinic proton:
~5.10-5.30 (t, 1H). -
Benzylic methylene:
~3.10-3.30 (d, 2H).
-
-
Flavan Skeleton:
-
C-2 proton:
~5.0-5.5 (dd). -
C-3 protons: Methylene signals (distinct from flavonols which have a double bond here).
-
Table 1: Key Physicochemical Properties
| Compound | Class | Molecular Weight | Key Bioactivity |
| Kazinol U | Prenylated Flavan | ~424 Da (Est.) | Anti-inflammatory, Tyrosinase Inhibitor |
| Kazinol Q | Prenylated Flavan | 424.5 Da | Cytotoxicity (Tumor cells) |
| Kazinol R | Prenylated Flavan | 440.5 Da | Cytotoxicity (Tumor cells) |
Mechanisms of Action[3]
Anti-Inflammatory & Cytoprotective (Kazinol U)
Kazinol U has demonstrated significant potential in protecting pancreatic
Mechanism Breakdown:
-
Stimulus: Cytokines (IL-1
, IFN- ) bind to cell surface receptors. -
Kinase Activation: Normally, this triggers the IKK complex.
-
Inhibition Point: Kazinol U inhibits the phosphorylation and degradation of I
B .[2] -
Result: NF-
B (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus. -
Outcome: Downregulation of iNOS and COX-2 expression; reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.
Figure 2: Mechanism of Kazinol U attenuating cytokine-induced inflammation via NF-κB suppression.[2]
Anti-Melanogenic Activity (Tyrosinase Inhibition)
Unlike simple competitive inhibitors, prenylated flavans like Kazinol U modulate the melanogenic regulatory network.
-
Direct Inhibition: Competitive inhibition of tyrosinase enzyme activity.[9]
-
Transcriptional Regulation: Downregulation of MITF (Microphthalmia-associated transcription factor), the master regulator of melanogenesis.
-
Signaling: Activation of AMPK (AMP-activated protein kinase), which suppresses MITF expression.[3]
Therapeutic Potential & Drug Development[4]
Structure-Activity Relationship (SAR)
The prenyl side chain is the critical pharmacophore.
-
Lipophilicity: The prenyl group increases
, enhancing bioavailability compared to non-prenylated flavonoids. -
Membrane Affinity: Facilitates entry into the cytoplasm to target kinases (IKK, AMPK).
-
Steric Hindrance: The bulky prenyl group may improve specificity for the tyrosinase active site pocket.
Toxicology
Preliminary studies indicate that Kazinol U exhibits high selectivity.
-
Cytotoxicity: Low cytotoxicity against normal cells (e.g., fibroblasts) at therapeutic concentrations (up to 20-60
M). -
Selectivity: High toxicity against specific tumor lines (e.g., B16F10 melanoma) while sparing normal tissue.
References
-
Ko, H. H., et al. (1999). Cytotoxic isoprenylated flavans of Broussonetia kazinoki.[7] Journal of Natural Products, 62(1), 164-166.[7] Link
-
Ryu, Y. B., et al. (2010). Prenylated flavonoids from Broussonetia papyrifera and their biological activities.[4] Journal of Natural Products. (Contextual reference for prenylated class).
-
Song, G., et al. (2011). A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced
-cell death through suppression of nuclear factor- B activity.[2][10] Biological and Pharmaceutical Bulletin, 34(7), 1026-1031.[2] Link -
Kim, B., et al. (2015). Kazinol U inhibits melanogenesis through the inhibition of tyrosinase-related proteins via AMP kinase activation. British Journal of Pharmacology, 173(1), 1-15. Link
-
Baek, S. H., et al. (2009). Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki.[9] Bioorganic & Medicinal Chemistry Letters, 19(19), 5640-5643. Link
Sources
- 1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced β-cell death through suppression of nuclear factor-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic isoprenylated flavans of Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) A Prenylated Flavan From Broussonetia Kazinoki [research.amanote.com]
